molecular formula C10H9BrF3NO B14054074 1-(3-Amino-4-(trifluoromethyl)phenyl)-3-bromopropan-2-one

1-(3-Amino-4-(trifluoromethyl)phenyl)-3-bromopropan-2-one

Cat. No.: B14054074
M. Wt: 296.08 g/mol
InChI Key: UXCSNKFXHHIFDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Amino-4-(trifluoromethyl)phenyl)-3-bromopropan-2-one is an organic compound that features a trifluoromethyl group, an amino group, and a bromopropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-4-(trifluoromethyl)phenyl)-3-bromopropan-2-one typically involves multiple steps. One common method starts with the bromination of 1-(3-Amino-4-(trifluoromethyl)phenyl)propan-2-one. The reaction is carried out using bromine in the presence of a suitable solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-4-(trifluoromethyl)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of alcohols or amines.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

1-(3-Amino-4-(trifluoromethyl)phenyl)-3-bromopropan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-(trifluoromethyl)phenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C10H9BrF3NO

Molecular Weight

296.08 g/mol

IUPAC Name

1-[3-amino-4-(trifluoromethyl)phenyl]-3-bromopropan-2-one

InChI

InChI=1S/C10H9BrF3NO/c11-5-7(16)3-6-1-2-8(9(15)4-6)10(12,13)14/h1-2,4H,3,5,15H2

InChI Key

UXCSNKFXHHIFDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)CBr)N)C(F)(F)F

Origin of Product

United States

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